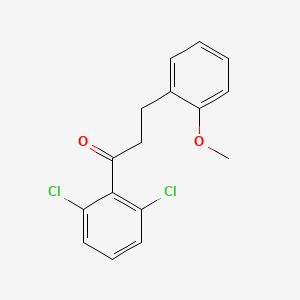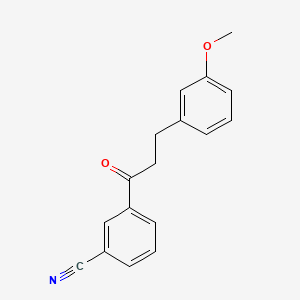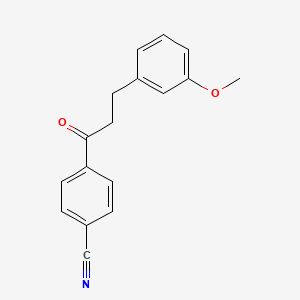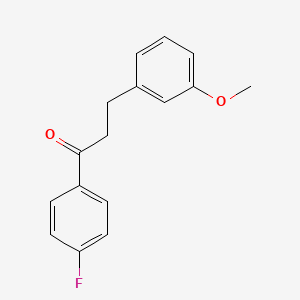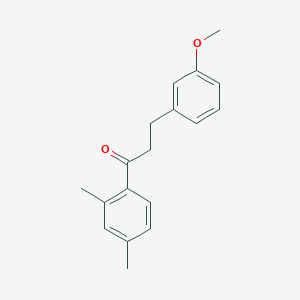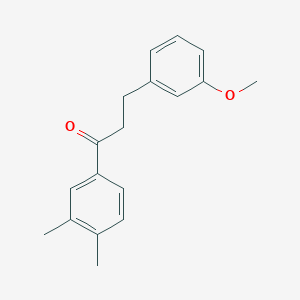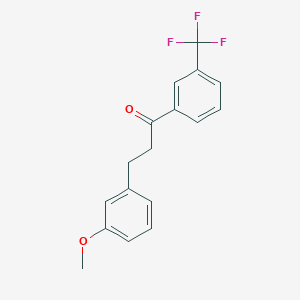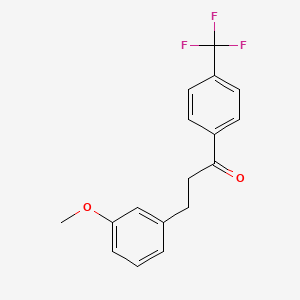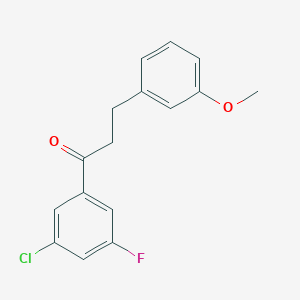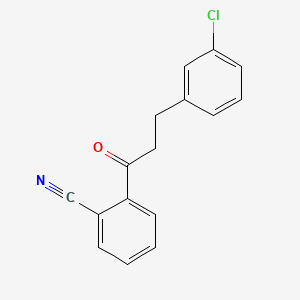
3-(3-Chlorophenyl)-2'-cyanopropiophenone
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2’-cyanopropiophenone is a chemical compound that features a chlorinated phenyl ring and a cyanopropiophenone moiety
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-2’-cyanopropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as ionophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Related compounds such as cccp are known to disrupt the normal activity of electron carriers in the electron transport chain . This disruption can lead to a variety of downstream effects, including the uncoupling of oxidative phosphorylation .
Pharmacokinetics
Sulfonamides, which share a similar structure, are known to be readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys . They are also distributed throughout the body .
Result of Action
Related compounds such as cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This can lead to a variety of downstream effects, including the disruption of ATP synthesis .
Action Environment
It’s worth noting that the action of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
3-(3-Chlorophenyl)-2’-cyanopropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, affecting the electron transport chain and oxidative phosphorylation . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in cellular metabolism and energy production.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-2’-cyanopropiophenone on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause mitochondrial dysfunction, leading to increased oxidative stress and altered calcium homeostasis . These disruptions can result in changes in cell proliferation, apoptosis, and overall cellular health.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-2’-cyanopropiophenone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. One of the primary mechanisms involves the uncoupling of the proton gradient in mitochondria, which reduces the efficiency of ATP synthase and disrupts energy production . Additionally, it may interact with other cellular proteins, leading to changes in their function and stability.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Chlorophenyl)-2’-cyanopropiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to 3-(3-Chlorophenyl)-2’-cyanopropiophenone has been associated with sustained mitochondrial dysfunction and chronic oxidative stress, which can have lasting impacts on cellular health .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-2’-cyanopropiophenone vary with different dosages in animal models. At lower doses, it may induce mild metabolic changes, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of the compound can cause severe mitochondrial damage, leading to cell death and tissue damage . It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-(3-Chlorophenyl)-2’-cyanopropiophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and energy metabolism. The compound’s impact on metabolic flux and metabolite levels can lead to alterations in cellular energy balance and overall metabolic health . Understanding these pathways is essential for elucidating the compound’s full range of biochemical effects.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-2’-cyanopropiophenone within cells and tissues are critical for its function. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-2’-cyanopropiophenone is primarily within the mitochondria, where it exerts its most significant effects. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its localization is crucial for determining its precise role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’-cyanopropiophenone typically involves the reaction of 3-chlorobenzaldehyde with a suitable cyanide source under controlled conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-2’-cyanopropiophenone may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-2’-cyanopropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
3-Chlorophenylhydrazone: Another compound with a chlorinated phenyl ring, used as an uncoupler of oxidative phosphorylation.
Uniqueness
3-(3-Chlorophenyl)-2’-cyanopropiophenone is unique due to its specific combination of a chlorinated phenyl ring and a cyanopropiophenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERNBTWZYRMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644416 | |
| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-29-3 | |
| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


